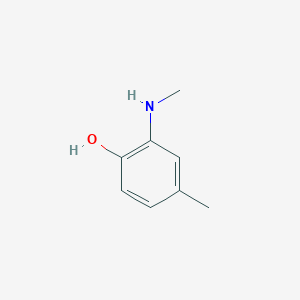

4-Methyl-2-(methylamino)phenol

Description

Academic Significance and Research Trajectory within Substituted Phenolic Compounds

Substituted phenolic compounds, a broad class of molecules featuring a hydroxyl group attached to an aromatic ring with additional functional groups, are of immense interest in chemistry and biology. researchgate.net Their significance stems from their diverse biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net The specific arrangement of substituents on the phenolic ring, as seen in 4-Methyl-2-(methylamino)phenol, dictates the compound's chemical properties and biological interactions.

The research trajectory of substituted phenols has evolved from basic structural characterization to in-depth investigations of their reaction mechanisms and potential applications. The introduction of various functional groups allows for the fine-tuning of properties such as acidity, antioxidant capacity, and ability to interact with biological targets. researchgate.net The study of these compounds contributes to a fundamental understanding of structure-activity relationships, which is crucial for the rational design of new molecules with desired functionalities.

Comparative Analysis of Structural Analogs in Advanced Research Contexts

The strategic importance of this compound is further illuminated through comparison with its structural analogs. These comparisons are vital in advanced research for understanding how subtle changes in molecular structure can lead to significant differences in chemical behavior and biological activity.

For instance, the position of the methylamino group is critical. While this compound has this group at the ortho position to the hydroxyl group, its isomer, 4-(Methylamino)phenol (B85996) (also known as Metol), has the methylamino group at the para position. This positional difference influences the electronic properties and steric environment of the molecule, affecting its reactivity and how it interacts with other molecules. Metol is widely recognized for its use as a photographic developer, a function directly related to its ability to act as a reducing agent. ebi.ac.uk

Another analog, 2-[(Methylamino)methyl]phenol, lacks the methyl group on the phenolic ring. This compound has been investigated for its ability to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation. researchgate.net The comparison between this compound and this analog helps to elucidate the role of the ring's methyl group in modulating biological activity.

The following interactive data table provides a comparative overview of this compound and its selected structural analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound | C8H11NO | 137.18 | - |

| 4-(Methylamino)phenol | C7H9NO | 123.15 | Methylamino group is at the para-position; lacks the methyl group at the 4-position. |

| 2-[(Methylamino)methyl]phenol | C8H11NO | 137.18 | Lacks the methyl group at the 4-position on the phenol (B47542) ring. |

| 4-[(Methylamino)methyl]phenol | C8H11NO | 137.18 | Methylamino group is attached via a methylene (B1212753) bridge at the para-position. |

Overview of Contemporary Research Domains and Challenges

Current research on this compound and related compounds spans several domains. One significant area is its potential application in material science and as an intermediate in organic synthesis. The reactivity of the phenolic hydroxyl and amino groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

In the context of environmental chemistry, a recent study investigated the use of 4-methylaminophenol sulfate (B86663), a salt of a structural isomer, as an additive in aqueous solutions for the absorption of nitrogen dioxide (NO2) from flue gases. researchgate.net The results indicated high absorption efficiency, suggesting the potential of related phenolic compounds in pollution control applications. researchgate.net

A notable challenge in the study of substituted phenols is the potential for the formation of various isomers during synthesis, which can be difficult to separate. Furthermore, understanding the precise mechanism of action in biological systems requires sophisticated analytical techniques and computational modeling. For example, predicting how a molecule like this compound will bind to a specific protein target involves complex molecular docking studies. researchgate.net Another challenge lies in the detection and analysis of these compounds, especially at low concentrations in complex matrices, which often requires the development of sensitive and selective analytical methods. epa.govscirp.org

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(10)7(5-6)9-2/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRYZKONHXUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504507 | |

| Record name | 4-Methyl-2-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76570-59-7 | |

| Record name | 4-Methyl-2-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Contemporary Synthetic Routes to 4-Methyl-2-(methylamino)phenol

The preparation of this compound has evolved from classical methods to more sophisticated routes that emphasize efficiency, selectivity, and sustainability. A foundational and widely referenced method for synthesizing related structures involves the reductive amination of a corresponding aldehyde. For instance, the synthesis of 4-chloro-2-[(methylamino)methyl]phenol (B1644657) is achieved by reacting 5-chloro-2-hydroxybenzaldehyde with methylamine (B109427) to form an intermediate Schiff base, which is then reduced using sodium borohydride (B1222165) to yield the final product with high efficiency. chemicalbook.com This two-stage, one-pot process serves as a benchmark for developing more advanced protocols.

Exploration of Novel Catalytic Systems for Efficient Synthesis

Modern synthetic chemistry increasingly relies on catalysis to enhance reaction rates, improve yields, and control selectivity. In the context of synthesizing N-methylated amines, heterogeneous catalysts are gaining prominence. Research into the N-methylation of anilines has demonstrated the efficacy of heterogeneous Ni/ZnAlOx catalysts, which can utilize methanol (B129727) as a sustainable methylating agent. rsc.org This approach, while not yet documented specifically for this compound, represents a significant advancement over traditional methods that often require stoichiometric and less environmentally friendly methylating agents. The catalyst is prepared via a precipitation method and subsequent calcination, yielding a system that is robust and reusable. rsc.org

Another catalytic approach involves the use of biocatalysts. Engineered enzymes like transaminases or monooxygenases could offer highly regioselective amination or oxidation under mild conditions, aligning with green chemistry principles.

Table 1: Comparison of Catalytic Approaches for N-Methylation of Anilines

| Catalytic System | Methylating Agent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Ni/ZnAlOx | Methanol | 160 °C, 1 MPa N₂ | Sustainable methylating agent, catalyst reusability. | rsc.org |

| Fe-Catalyzed Borane-Hydride (BH) | Not specified | 150 °C, K₂CO₃ base | Utilizes an earth-abundant metal catalyst. | rsc.org |

| Manganese-PNP Pincer Complex | Not specified | 100 °C, t-BuOK base | High efficiency at lower temperatures. | rsc.org |

| Engineered Transaminases (Biocatalysis) | Amine donor | 30-40°C, pH 7.5-8.5 | High stereoselectivity, mild conditions, green solvent compatibility. |

Development of Stereoselective Synthetic Pathways

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not necessary for its preparation. However, the principles of stereoselective synthesis become critical when considering the preparation of chiral analogues or derivatives, which could have distinct biological activities.

Stereoselective pathways would be essential if a chiral center were introduced, for example, at the benzylic carbon or on a substituent of the amino group. The synthesis of nucleotide prodrugs (ProTides) using an oxazaphospholidine method showcases a powerful strategy for achieving high stereocontrol. acs.org In this method, a chiral auxiliary directs the reaction to produce a single stereoisomer of a phosphorus-containing compound. acs.org A similar strategy, employing a suitable chiral auxiliary, could theoretically be adapted for the asymmetric synthesis of chiral derivatives of this compound. Such a process would likely involve the resolution of a dynamic covalent system, where a reversible bond formation allows for thermodynamic equilibration before a kinetically controlled, stereoselective step locks in the desired chirality. diva-portal.org

Integration of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org A prominent example of a green synthetic strategy applicable to aminophenols is electrosynthesis. Research on the synthesis of sulfonyl derivatives of p-methylaminophenol demonstrates a green electrochemical method where the reaction is carried out in one pot under ambient conditions. researchgate.netnih.gov In this process, a p-methylquinoneimine intermediate is generated electrochemically, which then reacts with sulfinic acids. researchgate.netnih.gov A key advantage is that the product selectivity (mono-, bis-, or tris-sulfonylated derivatives) can be controlled simply by adjusting the applied electrode potential. researchgate.netnih.gov This method avoids bulk chemical oxidants and minimizes waste.

Other green chemistry principles applicable to the synthesis of this compound include:

Use of Safer Solvents: Employing water or other benign solvents like ethanol (B145695) instead of hazardous chlorinated solvents. royalsocietypublishing.orgicevirtuallibrary.com

Catalysis: Using recyclable heterogeneous catalysts or highly efficient biocatalysts to reduce energy consumption and waste. rsc.orgroyalsocietypublishing.org

Atom Economy: Designing synthetic routes, such as addition reactions, that maximize the incorporation of all starting materials into the final product. royalsocietypublishing.org

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic routes, controlling product distribution, and minimizing by-products. Mechanistic studies often involve a combination of kinetic analysis and the identification of transient species through spectroscopic methods like NMR and mass spectrometry. whiterose.ac.uk

Elucidation of Reaction Intermediates and Transition States

In the common reductive amination pathway for synthesizing aminomethylphenols, the reaction proceeds through a well-established intermediate. The initial step is the condensation of an aldehyde with methylamine to form a Schiff base (or imine) intermediate. This step is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The subsequent reduction of the C=N double bond of the imine by a reducing agent like sodium borohydride is the final step to yield the secondary amine product. chemicalbook.com

In the electrochemical synthesis of related aminophenol derivatives, the key intermediate is a quinoneimine, generated via the oxidation of the starting aminophenol. researchgate.netnih.gov This highly reactive intermediate is then susceptible to nucleophilic attack. The stability of transition states can be influenced by the solvent and catalyst. For example, in condensation reactions, polymeric catalysts with hydrogen bond acceptor sites can stabilize transition states and reduce the activation energy. icevirtuallibrary.com

Kinetic and Thermodynamic Control in Synthesis

The principles of kinetic and thermodynamic control are crucial when a reaction can lead to multiple products. libretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, when reactions become reversible, the system can reach equilibrium. Under these conditions, the major product is the most stable one, known as the thermodynamic product. libretexts.org

In the synthesis of substituted phenols, regioselectivity can often be dictated by kinetic versus thermodynamic control. For the synthesis of this compound, if side reactions leading to other isomers were possible, adjusting the temperature could favor the desired product. The condensation reaction to form the imine intermediate is often under thermodynamic control, especially at elevated temperatures, which drives the reaction towards completion by removing water. icevirtuallibrary.com The electrochemical synthesis provides a clear example of reaction control, where the applied potential, rather than temperature, dictates the reaction pathway and the final product distribution. researchgate.netnih.gov

Chemical Reactivity Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional components: the phenolic hydroxyl group, the secondary amine, and the aromatic ring substituted with an activating methyl group. The electron-donating nature of the hydroxyl and methylamino groups enhances the reactivity of the benzene (B151609) ring, particularly towards electrophilic attack, while also providing sites for oxidation and coordination.

The oxidation of this compound can proceed through multiple pathways, involving both the phenolic and the amino functionalities. The phenol (B47542) group is susceptible to oxidation, potentially forming quinone-like structures. For the related isomer, p-methylaminophenol (Metol), electrochemical studies have shown that oxidation leads to the formation of p-methylquinoneimine. researchgate.net A similar transformation is plausible for this compound.

Furthermore, studies on closely related ligands, such as 4-methyl-2-N-(2-pyridylmethyl)aminophenol (Hpyramol), have demonstrated that the amine function can undergo oxidative dehydrogenation to yield an imine. researchgate.net The presence of common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can facilitate the oxidation of the phenolic group to a quinone. smolecule.com In the case of the isomer p-methylaminophenol, photocatalytic oxidation using H₂O₂/TiO₂ has been investigated, leading to partially oxygenated aromatic species and dimeric products, ultimately resulting in mineralization. ebi.ac.uk

Table 1: Potential Oxidative Reactions and Products

| Reactant | Oxidizing Agent/Condition | Potential Product(s) | Reference |

|---|---|---|---|

| p-Methylaminophenol | H₂O₂/TiO₂, UV light | Oxygenated aromatics, dimers | ebi.ac.uk |

| p-Methylaminophenol | Electrochemical oxidation | p-Methylquinoneimine | researchgate.net |

| 2-[(Methylamino)methyl]phenol | Potassium permanganate, Hydrogen peroxide | Quinones |

The aromatic phenol and secondary amine groups in this compound are generally stable under typical reductive conditions. Reductive transformations are more relevant to derivatives of the compound, such as its oxidized quinone-imine form. Quinones derived from similar phenolic compounds can be reduced back to their hydroquinone (B1673460) or phenol forms using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A more specialized reductive pathway involves the deoxygenation of the phenol group. This is not a direct reduction but can be achieved by first converting the phenol into a better leaving group, such as a diethyl aryl phosphate (B84403), via reactions like the Atherton–Todd reaction. Subsequent reduction of the phosphate derivative with agents like lithium in liquid ammonia (B1221849) can yield the corresponding aromatic hydrocarbon. beilstein-journals.org This multi-step process allows for the strategic removal of the hydroxyl group if required for derivative synthesis.

The electron-rich nature of the phenol ring in this compound makes it highly susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl and methylamino groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. byjus.com Given the substitution pattern (OH at C1, NHMe at C2, Me at C4), the remaining open positions (C3, C5, C6) are all activated, suggesting that reactions like nitration, halogenation, and sulfonation would proceed readily, potentially leading to polysubstituted products even under mild conditions. byjus.com For instance, phenols can undergo halogenation even without a Lewis acid catalyst. byjus.com

The compound can also act as a nucleophile. The amine and phenoxide functionalities can participate in nucleophilic substitution reactions. Research on the related compound 2-(methylamino)phenol (B3029285) has shown it can act as a nucleophile in SNAr (Nucleophilic Aromatic Substitution) reactions with highly electron-deficient aromatic systems like pentafluoropyridine. core.ac.uk Additionally, the synthesis of sulfonylated derivatives of the isomer p-methylaminophenol proceeds via a Michael-type nucleophilic addition of a sulfinic acid to the electrochemically generated quinoneimine intermediate. researchgate.net

The presence of lone pair electrons on the phenolic oxygen and the amine nitrogen atoms allows this compound to function as a ligand in coordination chemistry, forming complexes with various metal ions. Schiff base derivatives of similar phenols are known to act as bidentate ligands, forming stable complexes with transition metals such as Cu(II) and Ni(II). vulcanchem.com

Complex ligands incorporating a substituted aminophenol core, such as 4-methyl-2-[N-(2-{diethylamino}ethyl-N′-ethyl)aminomethyl]-6-[(prolin-1-yl)methyl]phenol, have been used to create unsymmetrical binuclear copper(II) complexes. umich.edu Spectroscopic analysis of these complexes reveals phenolate-to-copper(II) charge-transfer (CT) bands. umich.edu The formation of charge-transfer complexes is also a known reaction for the isomer 4-(methylamino)phenol (B85996), which interacts with π-acceptors. This property has been exploited for the spectrophotometric determination of various drugs where the aminophenol acts as an electron donor in a CT reaction. echemcom.comresearchgate.net This suggests that this compound could similarly form colored charge-transfer complexes with suitable electron acceptors. researchgate.netaip.org

Investigations of Electrophilic and Nucleophilic Substitution Reactions

Strategic Derivatization for Enhanced Functionality

The functional groups of this compound serve as handles for strategic derivatization to modify its properties for specific applications. Derivatization is a key strategy for enhancing detectability in analytical techniques. researchgate.net For instance, phenols are often derivatized prior to high-performance liquid chromatography (HPLC) analysis to introduce a chromophore or fluorophore, thereby increasing sensitivity. scirp.org Similarly, derivatization can improve ionization efficiency in mass spectrometry. ddtjournal.com

Beyond analytical applications, derivatization can impart or enhance biological activity. An example is the synthesis of sulfonyl derivatives of p-methylaminophenol, which were created by reacting the corresponding quinoneimine with various sulfinic acids. researchgate.net This process yielded a range of mono-, bis-, and tris-sulfonylated aminophenols, some of which exhibited antibacterial properties. researchgate.net Other synthetic modifications could include alkylation or acylation of the amine and hydroxyl groups, or substitution on the aromatic ring to modulate the electronic and steric properties of the molecule, thereby tuning its functionality for pharmaceutical or material science applications. google.com.qarsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names/Synonyms |

|---|---|---|

| This compound | This compound | 2-methyl-4-(methylamino)phenol |

| p-Methylaminophenol | 4-(Methylamino)phenol | Metol, N-Methyl-p-aminophenol |

| Hpyramol | 4-methyl-2-N-(2-pyridylmethyl)aminophenol | |

| Potassium permanganate | Potassium permanganate(VII) | |

| Hydrogen peroxide | Dihydrogen dioxide | |

| p-Methylquinoneimine | 4-(Methylimino)cyclohexa-2,5-dien-1-one | |

| Sodium borohydride | Sodium tetrahydridoborate | |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | |

| Diethyl aryl phosphate | ||

| Pentafluoropyridine | 2,3,4,5,6-Pentafluoropyridine | |

| Sulfinic acids | ||

| Copper(II) | Cu²⁺ | |

| Nickel(II) | Ni²⁺ |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Investigations

DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Methyl-2-(methylamino)phenol, DFT calculations could offer profound insights into its chemical behavior.

Conformational Landscape and Energetic Stability AssessmentThe this compound molecule has rotational freedom, particularly around the C-N bond of the methylamino group and the C-C bond connecting it to the ring. A conformational analysis using DFT would explore these different spatial arrangements (conformers), calculate their relative energies, and identify the most stable, lowest-energy conformation.researchgate.netresearchgate.netThis is crucial for understanding how the molecule's shape affects its reactivity and interactions. For similar molecules, researchers have performed potential energy surface (PES) scans to map these energetic landscapes.benchchem.com

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity.

HOMO-LUMO Energy Gap Analysis for Reactivity PredictionThe energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a developing agent, a relatively high HOMO energy is expected, indicating its capacity to be oxidized. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of chemical stability; a smaller gap generally implies higher reactivity.iucr.orgnih.govTheoretical calculations for analogous compounds provide values for these parameters, but specific values for this compound are needed for an accurate assessment.iucr.orgresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the solute (this compound) and solvent molecules over time, MD can provide insights into solvation processes, conformational changes, and the formation of intermolecular hydrogen bonds.

In a typical MD simulation of this compound in an aqueous solution, the system would be set up with a single molecule of the compound surrounded by a box of water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's laws of motion for each atom, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of this trajectory can reveal:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound, RDFs would be calculated for the hydrogen and oxygen atoms of water around the phenolic hydroxyl group and the amino group, providing a quantitative measure of hydrogen bonding.

Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds between this compound and water molecules can be analyzed to understand the stability of these interactions.

Solvation Shell Structure: The arrangement of water molecules in the first solvation shell around the solute can be visualized and quantified, revealing the extent of hydration.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect. mdpi.com

For this compound and its analogs, a QSAR study would involve the following steps:

Data Set Collection: A series of structurally related compounds with known biological activities (e.g., antioxidant, antimicrobial) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using an external set of compounds that were not used in the model development.

Although a specific QSAR model for this compound is not documented, studies on similar phenolic compounds have identified key descriptors that influence their activity. researchgate.net These often include electronic parameters (such as the highest occupied molecular orbital (HOMO) energy and lowest unoccupied molecular orbital (LUMO) energy), steric parameters (such as molar refractivity), and lipophilicity parameters (such as the logarithm of the octanol-water partition coefficient, logP). mdpi.comindustrialchemicals.gov.au

A hypothetical QSAR model for a series of phenolic analogs might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. Such a model could then be used to predict the activity of this compound and to design new analogs with improved properties.

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy are invaluable for characterizing the structure and electronic properties of molecules. Computational methods, particularly Density Functional Theory (DFT), can be used to predict these spectroscopic properties with a high degree of accuracy. nih.govnih.gov

The theoretical prediction of the vibrational spectra (FT-IR and Raman) of this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. researchgate.net The predicted spectra can then be compared with experimentally recorded spectra to aid in the assignment of vibrational modes.

Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. researchgate.net

A comparison of theoretical and experimental spectroscopic data for a related compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, has shown good agreement, validating the use of DFT for predicting these properties. nih.govresearchgate.netnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| FT-IR (cm⁻¹) | ~3400 | O-H stretching |

| FT-IR (cm⁻¹) | ~3350 | N-H stretching |

| FT-IR (cm⁻¹) | ~1600 | Aromatic C=C stretching |

| Raman (cm⁻¹) | ~3050 | Aromatic C-H stretching |

| Raman (cm⁻¹) | ~1300 | C-N stretching |

| UV-Vis (nm) | ~280 | π -> π* transition (aromatic ring) |

This table is illustrative and based on typical values for similar phenolic compounds.

Crystal Structure Analysis and Hirshfeld Surface Characterization

The determination of the crystal structure of a compound provides definitive information about its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography is the primary experimental technique for this purpose.

Hirshfeld surface analysis is a computational tool that complements crystallographic data by providing a visual and quantitative way to analyze intermolecular interactions in a crystal. The Hirshfeld surface is a surface that encloses a molecule in a crystal, and it is colored according to the distance between the surface and the nearest atom outside the surface. This allows for the identification of regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces.

For a related compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (56.9%) and C···H/H···C (31.2%) contacts, indicating the importance of van der Waals forces. nih.govresearchgate.netnih.gov O···H/H···O contacts, representing hydrogen bonds, also play a crucial role in stabilizing the crystal structure.

Table 2: Representative Hirshfeld Surface Contact Percentages for a Phenolic Compound

| Contact Type | Contribution (%) |

| H···H | 56.9 |

| C···H/H···C | 31.2 |

| O···H/H···O | 5.8 |

| N···H/H···N | 2.7 |

Data from a study on a related Schiff base derivative of a phenol (B47542). nih.govresearchgate.netnih.gov

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β), a measure of the non-linear change in the dipole moment of a molecule in the presence of an external electric field.

Computational chemistry provides a powerful means to predict the NLO properties of molecules. The hyperpolarizability can be calculated using quantum chemical methods such as DFT. jcsp.org.pkjcsp.org.pk Studies on similar phenolic compounds have shown that the presence of electron-donating groups (like -OH and -NHCH₃) and an extended π-conjugated system can lead to enhanced NLO properties. researchgate.net

The investigation of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using a suitable level of theory. These calculated values can then be compared with those of known NLO materials, such as urea (B33335) or p-nitroaniline, to assess its potential as an NLO material.

Table 3: Theoretically Predicted Non-Linear Optical Properties of a Related Phenolic Compound

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

These values are illustrative and based on computational studies of similar organic molecules. jcsp.org.pkresearchgate.net

Thermodynamic Property Analysis Across Diverse Conditions

The thermodynamic properties of a compound, such as its enthalpy, entropy, and heat capacity, are crucial for understanding its stability and reactivity under different conditions. These properties can be determined experimentally through calorimetry and other techniques, and they can also be calculated using computational methods. nih.gov

Statistical thermodynamics provides the theoretical framework for calculating thermodynamic properties from the molecular partition function, which in turn depends on the vibrational frequencies and other molecular parameters obtained from quantum chemical calculations.

For 4-methylphenol, a closely related compound, critically evaluated thermophysical property data is available. nist.gov This data includes the enthalpy of vaporization, heat capacity, and density as a function of temperature. Similar trends would be expected for this compound, although the presence of the additional methylamino group would influence the specific values. For instance, the ability to form additional hydrogen bonds would likely increase its boiling point and enthalpy of vaporization compared to 4-methylphenol.

Table 4: Representative Thermodynamic Data for 4-methylphenol

| Property | Temperature (K) | Value |

| Enthalpy of Vaporization (kJ/mol) | 307.92 | 61.4 |

| Liquid Heat Capacity at Saturation (J/mol·K) | 307.92 | 203.5 |

| Liquid Density (g/cm³) | 307.92 | 1.02 |

Data from the NIST/TRC Web Thermo Tables for 4-methylphenol. nist.gov

Biological Activity and Mechanistic Elucidation

Antimicrobial Efficacy Investigations

Antibacterial Mechanism of Action (e.g., Quorum Regulator SarA Targeting in Staphylococcus aureus)

4-Methyl-2-(methylamino)phenol has demonstrated notable antibacterial activity, specifically by targeting the quorum regulator SarA in Staphylococcus aureus. smolecule.com SarA is a crucial global transcriptional regulator that plays a significant role in the virulence and biofilm formation of S. aureus. frontiersin.org This pathogenic bacterium employs quorum sensing (QS), a cell-to-cell communication mechanism, to coordinate the expression of virulence factors. researchgate.netnih.gov The SarA protein up-regulates many of these factors, contributing to the bacteria's ability to cause disease and evade the host immune system. frontiersin.orgnih.gov

The inhibitory mechanism of this compound involves binding to the SarA protein, which in turn hinders its ability to regulate gene expression. This targeted action leads to the downregulation of key virulence genes. smolecule.comfrontiersin.org Studies have shown a significant reduction in the expression of genes such as fnbA (encoding fibronectin-binding protein A), hla (encoding α-hemolysin), and hld following treatment with the compound. frontiersin.org By disrupting the SarA-mediated QS pathway, this compound effectively diminishes the pathogenicity of S. aureus. smolecule.com

Antifungal Activity Assessment

Research has identified that certain phenolic compounds exhibit antifungal properties. One study involving the bioassay-guided fractionation of metabolites from an endophytic fungus, Curvularia sp., identified "Phenol, 4-[2-(methylamino) ethyl]-" as one of the active compounds. nih.govnih.gov This compound, structurally related to this compound, was part of a mix of non-volatile metabolites that demonstrated antifungal action. nih.govnih.gov The cell-free extracts containing these compounds showed inhibitory activity against various fungal pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 2,000 µg/ml. nih.govnih.gov However, specific studies focusing solely on the antifungal efficacy of this compound are limited.

Antibiofilm Properties and Inhibition Mechanisms

The ability of Staphylococcus aureus to form biofilms on surfaces is a major factor in its persistence and resistance to antimicrobial agents. mdpi.com The SarA regulator is integral to this process. researchgate.net this compound has been shown to possess significant antibiofilm properties by targeting SarA. smolecule.com By inhibiting this key regulator, the compound effectively disrupts the formation of biofilms by clinical S. aureus strains. frontiersin.org

The mechanism involves interfering with the molecular pathways that lead to biofilm development, resulting in a significant reduction in biofilm mass. This inhibition of biofilm formation exposes the individual bacterial cells, potentially making them more susceptible to conventional antibiotics. nih.gov In fact, studies have demonstrated that the combined use of this compound with traditional antibiotics leads to a significant reduction in the MIC of the antibiotics. nih.gov

Table 1: Effect of 2-[(Methylamino)methyl]phenol on Biofilm Formation in *S. aureus***

Note: This data is for the related isomer 2-[(Methylamino)methyl]phenol, which also targets SarA, as specific data for the 4-methyl isomer was not available.

| Concentration (μM) | Biofilm Inhibition (%) |

|---|---|

| 0.5 | ~25% |

| 1.0 | ~60% |

| 1.25 | >70% |

Source: Adapted from Frontiers in Microbiology, 2017. frontiersin.org

Antioxidant Potential and Cellular Oxidative Stress Modulation

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and mitigate oxidative stress. researchgate.net These compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage that is linked to various diseases. researchgate.netmdpi.com The structure of this compound, containing a phenolic ring, suggests it possesses antioxidant capabilities. ontosight.ai Research on the related compound p-Methylaminophenol (p-MAP) has demonstrated notable antioxidant activity through the effective scavenging of free radicals. This action helps to protect against oxidative stress. While direct studies on this compound are not as prevalent, the general characteristics of phenolic compounds support its potential to modulate cellular oxidative stress. researchgate.netontosight.ai

Enzyme Inhibition and Allosteric Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of drug development. Phenolic compounds have been shown to interact with and modulate the activity of various enzymes. ontosight.ai For instance, research into novel triazole derivatives has identified compounds that are potent inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively. nih.gov While specific enzyme inhibition studies focusing on this compound are not extensively documented in the provided search results, its chemical structure suggests potential for such interactions. The development of pyridopyrimidinones as inhibitors of receptor tyrosine kinases like VEGFR demonstrates how specific chemical structures can be tailored for potent enzyme inhibition. acs.org

Receptor Binding and Downstream Signaling Pathway Investigations

The biological activity of a compound is often mediated through its binding to specific cellular receptors, which in turn triggers downstream signaling pathways. researchgate.net The inhibition of the vascular endothelial growth factor (VEGF) signaling pathway is a key approach in cancer therapy, with drugs like pazopanib (B1684535) acting as potent VEGFR inhibitors. researchgate.net These inhibitors bind to the receptor, preventing ATP from binding and thereby inactivating intracellular signaling. researchgate.net

In the context of G protein-coupled receptors, biased agonists have been developed that preferentially activate certain signaling pathways over others. For example, derivatives of 2-(methylamino)phenol (B3029285) have been studied as biased agonists for the 5-HT1A serotonin (B10506) receptor, showing preferential activation of the ERK1/2 phosphorylation pathway and resulting in specific in vivo effects like antidepressant-like activity. acs.org While the primary target of this compound identified in the provided context is the bacterial protein SarA, its phenolic structure opens the possibility for interactions with eukaryotic receptors and modulation of their signaling pathways, an area that warrants further investigation. ontosight.ai

Neuropharmacological Research on Structurally Related Analogs

While specific neuropharmacological data for this compound is limited, research on structurally related aminophenol derivatives provides insights into their potential interactions with the central nervous system. For instance, 2-aminophenol (B121084) has demonstrated neuroactive properties, inducing spike discharges when introduced into the cerebroventricle of rats. chemcess.com This suggests that aminophenol compounds can modulate neuronal excitability.

Derivatives of p-aminophenol have historically been recognized for their analgesic and antipyretic actions, although they generally lack anti-inflammatory effects. pharmacy180.com Acetanilide (B955) and phenacetin (B1679774), early derivatives, were later found to have significant toxicity. pharmacy180.com The lone useful derivative from this class as an antipyretic and analgesic is acetaminophen (B1664979) (paracetamol). pharmacy180.com The mechanism for these effects involves action on the hypothalamic heat-regulating center for antipyresis and an elevation of the pain threshold for analgesia. pharmacy180.com

Toxicological Mechanisms of Action

The toxicology of aminophenol derivatives is a significant area of study due to their widespread use and potential for adverse health effects. ontosight.ai These compounds are known to be irritants, and prolonged exposure can lead to skin sensitization and dermatitis. chemcess.com

A primary toxic effect associated with exposure to p-aminophenol and its derivatives is the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood and can lead to cyanosis. chemcess.comnih.gov This occurs because p-aminophenol is thought to form a covalent bond with the reactive sulfhydryl groups of hemoglobin, facilitating the transfer of electrons to oxygen and creating methemoglobin. nih.gov Inhalation of 4-aminophenol (B1666318) may trigger this reaction and can also lead to bronchial asthma. chemcess.com While 2- and 4-aminophenol are associated with this risk, 3-aminophenol (B1664112) is considered less hazardous. chemcess.com Early p-aminophenol derivatives like acetanilide and phenacetin were withdrawn from use due to their potential to cause methemoglobinemia. pharmacy180.com

The genotoxic potential of aminophenol derivatives is a critical concern, as these compounds or their metabolites can interact with DNA, potentially leading to mutations. While p-aminophenol itself is generally considered noncarcinogenic, certain substituted aminophenols have been linked to genotoxicity. nih.gov The mechanism is thought to involve the oxidation of aminophenols to quinone imines, which are electrophilic and can form mutagenic adducts with DNA bases. nih.gov

Studies on dimethylaniline derivatives, which are metabolized to aminophenols, suggest that the principal mechanism of mutagenic action is likely through the redox cycling of intracellularly bound aminophenol/quinone imine structures, leading to the generation of reactive oxygen species (ROS) rather than through the formation of covalent DNA adducts. nih.gov This production of ROS can cause DNA strand breaks. nih.gov

Research on synthesized 4-aminophenol derivatives has highlighted their potential as anticancer agents through DNA interaction. mdpi.comnih.gov Studies using human DNA have shown that these derivatives can interact with DNA, causing hyperchromism and bathochromic shifts in their spectral bands, indicative of complex formation. mdpi.comnih.gov

The cytotoxic effects of aminophenol derivatives have been evaluated in various cell lines to understand their impact on cell viability. Studies have shown that these compounds can exhibit significant antiproliferative effects. For instance, N-4-hydroxyphenylglycine and its derivatives have shown cytotoxicity against human melanoma cell lines. nih.gov A notable increase in cytotoxicity was observed with morpholine-containing 4-aminophenols. nih.gov

Further research on o-aminophenol derivatives demonstrated moderate inhibitory effects on various cancer cell lines, including KB, HepG2, A549, and MCF7 cell lines. researchgate.netnih.gov The cytotoxicity of p-aminophenol has been studied in renal proximal tubules, where it causes time-dependent cell death preceded by an inhibition of respiration and a decrease in cellular ATP levels. nih.gov This suggests that mitochondria are a critical target for the reactive intermediates formed from p-aminophenol. nih.gov

| Compound/Derivative | Cell Line | Effect | IC50 (µg/mL) |

|---|---|---|---|

| N-4-hydroxyphenylglycine & derivatives | Human melanoma (HBL) | Antiproliferative | ~80 nih.gov |

| N-(2-morpholinoethyl)-4-aminophenol | Human melanoma (HBL) | Cytotoxic | 20 nih.gov |

| Diacetoxy-derivative (DiAcMoAc) | Human melanoma (HBL) | Cytotoxic | 15 nih.gov |

| Diacetoxy-derivative (DiAcMoAc) | Human melanoma (LND1) | Cytotoxic | 2 nih.gov |

| o-aminophenol derivatives (6b, 6c, 6f, 6i, 12b) | KB | Inhibitory | 32-74.94 researchgate.netnih.gov |

| o-aminophenol derivative (6i) | HepG2 | Inhibitory | 29.46 researchgate.netnih.gov |

| o-aminophenol derivative (6i) | A549 | Inhibitory | 71.29 researchgate.netnih.gov |

| o-aminophenol derivative (6i) | MCF7 | Inhibitory | 80.02 researchgate.netnih.gov |

Genotoxicity Assessment and DNA Interaction Studies

Molecular Docking and Drug Target Interaction Analysis

Molecular docking studies have been employed to investigate the interaction of aminophenol derivatives with various biological targets. For instance, derivatives of 4,7-dihydroxycoumarin (B595064) modified by aminophenols were studied for their interaction with epidermal growth factor receptors (EGFR), with results indicating that conventional hydrogen bonds are significant for binding energy. academie-sciences.fr

In another study, new analogs based on N-acetyl-para-aminophenol were designed and screened for their binding affinities with tyrosine kinase and poly(ADP-ribose) polymerase-1 (PARP-1) enzymes, which are targets for cancer treatment. neuroquantology.com The results showed that some of these compounds had promising interactions with the active pockets of these proteins, with some exhibiting higher fitness values than the reference drugs. neuroquantology.com

Advanced Analytical Method Development and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Methyl-2-(methylamino)phenol, enabling its separation from impurities and quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of phenolic compounds. The optimization of HPLC methods for this compound involves careful selection of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity. A reversed-phase approach using a C18 column is common for separating polar aromatic compounds. austinpublishinggroup.comsemanticscholar.org

The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) acetate, and an organic modifier like acetonitrile (B52724) or methanol (B129727). austinpublishinggroup.comsemanticscholar.org A gradient elution may be employed to ensure the separation of components with different polarities within a reasonable timeframe. researchgate.net The pH of the mobile phase is a critical parameter, as it affects the ionization state of the phenolic hydroxyl and methylamino groups, thereby influencing retention time and peak shape. semanticscholar.org UV detection is commonly used, with the wavelength set near the absorbance maximum of the phenol (B47542), often around 270-290 nm. semanticscholar.org

Table 1: Example of Optimized HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) semanticscholar.org |

| Mobile Phase | A: 10 mM Phosphate Buffer (pH 7.4) acs.org B: Acetonitrile austinpublishinggroup.com |

| Elution Mode | Gradient researchgate.net |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Column Temperature | 30°C semanticscholar.org |

| Detection | UV at 272 nm semanticscholar.org |

| Injection Volume | 20 µL austinpublishinggroup.com |

Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds. However, due to the polarity and low volatility of phenols containing hydroxyl and amino groups, direct GC analysis can be challenging, often resulting in poor peak shapes. researchgate.net To overcome this, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. researchgate.netnih.gov

Common derivatization reagents for phenols and amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents like acetic anhydride. researchgate.netresearchgate.net The derivatization reaction, for instance with acetic anhydride, protects the thermally unstable hydroxyl and amine groups. researchgate.net The resulting derivatives are more volatile and thermally stable, making them suitable for GC analysis. The separation is typically performed on a capillary column, such as a DB-17ms, with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.netepa.gov

Table 2: General Gas Chromatography (GC) Procedure

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix. |

| Derivatization | Reaction with a suitable agent (e.g., acetic anhydride) to increase volatility. researchgate.net |

| Column | Capillary column (e.g., DB-17ms, 30 m x 0.25 mm i.d.). researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). researchgate.net |

| Oven Program | Temperature gradient to separate components (e.g., initial 50°C, ramp to 300°C). researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID). epa.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net When coupled with Mass Spectrometry (MS), the resulting LC-MS technique becomes a highly selective and sensitive tool for both identification and quantification. shimadzu.com

For the analysis of this compound, LC-MS can provide definitive molecular weight information and fragmentation patterns for structural confirmation. In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions can be monitored using Multiple Reaction Monitoring (MRM), offering exceptional selectivity and low limits of detection, even in complex biological matrices. researchgate.netshimadzu.com This makes it an ideal method for trace-level quantification.

Table 3: UPLC and LC-MS/MS System Parameters

| Parameter | Specification |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) researchgate.net |

| Column | HILIC or Reversed-Phase UPLC column. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode. researchgate.net |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS). shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). shimadzu.com |

| Internal Standard | A deuterium-labeled version of the analyte is often used for accurate quantification. researchgate.net |

Development of Gas Chromatography (GC) Procedures, Including Derivatization

Spectrophotometric and Spectroscopic Methods for Characterization

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nd.eduuoa.gr For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the methyl group attached to the ring, the N-methyl group, and the exchangeable protons of the -NH and -OH groups. nd.edu ¹³C NMR would similarly show unique signals for each carbon atom in the molecule. To confirm the complete structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities. nd.edu

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|

| ¹H NMR | ~6.5-7.0 | Aromatic Protons (multiplets) |

| ~4.5-5.5 | OH proton (broad singlet, D₂O exchangeable) nd.edu | |

| ~3.5-4.5 | NH proton (broad singlet, D₂O exchangeable) nd.edu | |

| ~2.8 | N-CH₃ protons (singlet) | |

| ~2.2 | Ring-CH₃ protons (singlet) | |

| ¹³C NMR | ~145-155 | C-OH |

| ~135-145 | C-NH | |

| ~115-130 | Aromatic CH carbons | |

| ~125 | Quaternary aromatic C-CH₃ | |

| ~30 | N-CH₃ |

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions. acs.org Phenolic compounds like this compound exhibit characteristic UV absorbance due to the π-electron system of the benzene ring.

The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for phenols is typically between 270 nm and 290 nm. sci-hub.se The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used for routine quality control and in dissolution studies. sci-hub.se In some applications, the compound is reacted with a chromogenic agent to form a colored product that can be measured in the visible range. chemmethod.comresearchgate.net

Table 5: UV-Vis Spectrophotometry Method Summary

| Parameter | Description |

|---|---|

| Instrument | Double Beam UV-Vis Spectrophotometer. echemcom.com |

| Solvent | A suitable solvent that does not absorb at the analytical wavelength (e.g., water, methanol). sci-hub.se |

| Wavelength (λmax) | Determined by scanning a solution of the compound (typically ~270-290 nm for phenols). |

| Calibration | Prepare a series of standard solutions of known concentrations to create a calibration curve. sci-hub.se |

| Quantification | Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. |

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. These methods probe the vibrational modes of the molecule's constituent bonds, offering invaluable information for structural confirmation and analysis.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4-alil-6-(dimethylamino)methyl-2-methoxy phenol, reveals key vibrational features that can be extrapolated to understand the spectrum of this compound. For instance, the presence of a C-N bond is confirmed by its stretching vibration. kemdikbud.go.id Similarly, the O-H vibration is typically observed as a distinct transmittance peak. kemdikbud.go.id The IR and Raman spectra of phenyl-aminopyridine derivatives, which share structural similarities, have been analyzed with the aid of Density Functional Theory (DFT) calculations to assign specific vibrational modes. mdpi.com This combined experimental and theoretical approach is powerful for a detailed structural characterization.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying aromatic ring vibrations. In the analysis of a Schiff base derived from 4-dimethylaminobenzaldehyde, both IR and Raman spectra were used to confirm the formation of the new compound by observing the disappearance of the reactant's characteristic vibrational signals. ekb.eg For complex molecules, full geometry optimization and frequency calculations using methods like DFT-B3LYP are often employed to accurately interpret the vibrational spectra. ekb.eg

A summary of expected vibrational modes for this compound based on related compounds is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| O-H | Stretching | 3400 - 3600 | kemdikbud.go.id |

| N-H | Stretching | 3300 - 3500 | kemdikbud.go.id |

| C-H (aromatic) | Stretching | 3000 - 3100 | kemdikbud.go.id |

| C-H (aliphatic) | Stretching | 2850 - 3000 | kemdikbud.go.idmdpi.com |

| C=C (aromatic) | Stretching | 1450 - 1600 | kemdikbud.go.id |

| C-N | Stretching | 1200 - 1350 | kemdikbud.go.id |

Electrochemical Detection Methods and Sensors

Electrochemical methods offer high sensitivity and selectivity for the detection of this compound, often referred to as Metol in this context. acs.orgacs.org These techniques are advantageous due to their cost-effectiveness and potential for miniaturization and on-site analysis. researchgate.net

Recent research has focused on the development of novel electrode materials to enhance detection performance. One such example is a disposable sensor fabricated with a dysprosium stannate/functionalized halloysite (B83129) nanotube composite. researchgate.net This nanoengineered sensor demonstrates improved electrocatalytic performance due to the synergistic effects between the components, which enhance the electron transmission channels and active site size. acs.org

Another approach involves the use of a lanthanum stannate/functionalized halloysite nanotube (LSO@f-HNT) composite as an electrode material. acs.orgacs.org This hybrid material exhibits excellent selectivity and a wide linear range for Metol detection, with a very low limit of detection. acs.org The electrocatalytic activity of these modified electrodes is typically evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.org

The table below summarizes the performance of a recently developed electrochemical sensor for Metol:

| Electrode Material | Analytical Technique | Linear Range (µM) | Limit of Detection (nM) | Reference |

| LSO@f-HNT composite | DPV | 0.01–480 | 2.1 | acs.org |

| CoMn2O4@RGO nanocomposite | DPV | 0.01 - 137.65 | 50 | researchgate.net |

Flow Injection Analysis (FIA) Applications

Flow Injection Analysis (FIA) is a versatile and automated analytical technique that has been successfully applied to the determination of various compounds, including those involving 4-methylamino phenol (referred to as MFS or Metol reagent). echemcom.comechemcom.comresearchgate.net FIA systems are known for their high sample throughput, reproducibility, and relatively low cost. diva-portal.org

In a notable application, a normal flow injection system with spectrophotometric detection was developed for the determination of diosmin (B1670713) and quercetindihydrate. echemcom.comechemcom.com This method is based on the charge transfer interaction between the target analytes and p-Methylaminophenol Sulfate (B86663) (MFS) in the presence of an oxidizing agent like sodium periodate. echemcom.comechemcom.com The formation of a colored product is monitored spectrophotometrically. echemcom.comechemcom.com

Key parameters in an FIA system, such as flow rate, sample injection volume, and reagent concentration, are optimized to achieve maximum sensitivity and a stable signal. echemcom.com For instance, in the determination of diosmin and quercetin, a flow rate of 2 mL/min and specific injection volumes for each drug were found to be optimal. echemcom.com

A variation of the technique, reversed flow injection analysis (rFIA), has also been employed. In this method, the reagent is injected into a continuously pumped sample stream. diva-portal.orgchemmethod.com This approach was used for the determination of Tenoxicam, where a solution of Metol reagent was injected into the carrier stream of the drug. chemmethod.com

The operational parameters for an FIA method are detailed in the following table:

| Parameter | Optimized Value | Reference |

| Oxidizing Agent | 0.02 M Sodium Periodate | echemcom.comechemcom.com |

| MFS Reagent Concentration | 0.005 M | echemcom.com |

| Flow Rate | 2 mL/min | echemcom.com |

| Sample Injection Volume (Quercetin) | 150 µL | echemcom.com |

| Sample Injection Volume (Diosmin) | 100 µL | echemcom.com |

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, capable of separating the main compound from potential byproducts and degradation products. lgcstandards.com Certificates of analysis for commercial batches of related compounds often report purity as determined by HPLC. lgcstandards.com

Impurity profiling is the process of identifying and quantifying the impurities present in a substance. ijpsr.com This is a crucial aspect of quality control in the pharmaceutical industry. ijpsr.com The process often involves a combination of chromatographic separation and spectroscopic identification.

For instance, in the analysis of complex pharmaceutical formulations, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for separating a wide range of impurities. The identification of these separated impurities often requires more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In one study, preparative HPLC was used to isolate impurities for subsequent structural elucidation by LC-MS, ¹H NMR, and ¹³C NMR.

Common types of impurities that can be present include by-products from the synthesis, unreacted starting materials, and degradation products formed during storage. ijpsr.com For example, in the synthesis of a related phenol derivative, unreacted methylamine (B109427) could be a potential impurity.

The analytical workflow for impurity profiling typically involves:

| Step | Technique(s) | Purpose | Reference |

| Separation | HPLC, RP-HPLC | To separate the main compound from its impurities. | |

| Isolation | Preparative HPLC | To obtain pure samples of the impurities for further analysis. | |

| Identification | LC-MS, NMR (¹H, ¹³C) | To determine the chemical structure of the impurities. | |

| Quantification | HPLC with a suitable detector (e.g., UV, PDA) | To determine the concentration of each impurity. |

Materials Science and Industrial Applications Research

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly aminophenols, are often investigated as corrosion inhibitors for metals and alloys in acidic environments. bohrium.comresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that blocks active corrosion sites and reduces the corrosion rate. bohrium.com However, specific studies detailing the efficacy and surface adsorption mechanisms of 4-Methyl-2-(methylamino)phenol as a corrosion inhibitor are not found in the available literature. Research in this area tends to focus on other isomers, such as 4-aminophenol (B1666318) and its derivatives. researchgate.net

Mechanistic Role in Photographic Development Processes

The sulfate (B86663) salt of the isomeric compound 4-(methylamino)phenol (B85996), commonly known as Metol, is a well-established and widely used developing agent in black and white photography. wikipedia.orgcymitquimica.com Its function is to reduce silver halides in exposed photographic emulsions to metallic silver, thereby forming the image. Developers containing Metol in combination with hydroquinone (B1673460) are particularly common. wikipedia.org Despite the extensive documentation for Metol, there is no available research that specifically investigates or establishes a mechanistic role for this compound in photographic development processes.

Chemical Functionality and Performance in Hair Dye Formulations

Oxidative hair dyes utilize primary intermediates, often p-phenylenediamine (B122844) or p-aminophenol derivatives, which react with couplers in the presence of an oxidizing agent like hydrogen peroxide to form larger color molecules within the hair shaft. ulprospector.comeuropa.eu The related compound, p-methylaminophenol sulphate (the salt of 4-(methylamino)phenol), is used in oxidative hair dye formulations. ulprospector.comeuropa.euchemotechnique.se However, a review of the available scientific and patent literature does not yield specific data on the chemical functionality or performance of this compound within hair dye formulations.

Development as a Selective Chemical Detection Reagent

Phenolic compounds and their derivatives are sometimes employed as reagents in the electrochemical or spectrophotometric detection of various substances. sigmaaldrich.com For instance, the related compound 4-(methylamino)phenol sulfate has been used as a reagent to determine the levels of certain contaminants and drugs. sigmaaldrich.com There are no specific studies or published data found concerning the development or application of this compound as a selective chemical detection reagent.

Precursor in Polymer and Advanced Material Synthesis

Phenolic compounds are fundamental building blocks in polymer chemistry, notably in the synthesis of phenolic resins (novolacs and resols) and other advanced materials. researchgate.net Some patents describe the use of structurally similar but distinct substituted aminophenols as components in the synthesis of internal electron donors for olefin polymerization catalysts. google.com However, there is no specific information in the current body of literature that identifies this compound as a precursor in polymer or advanced material synthesis.

Exploration of Catalytic Properties

The structural motifs present in this compound, such as the phenol (B47542) and secondary amine groups, can be relevant in catalysis, for instance, in the formation of metal complexes that act as catalysts. vulcanchem.com While research exists on the catalytic activities of other aminophenol derivatives and their metal complexes, there are no available studies that specifically explore the catalytic properties of this compound. vulcanchem.comsigmaaldrich.com

Environmental Chemistry and Fate

Atmospheric Reactivity Studies: Nitrogen Dioxide (NO₂) Absorption Mechanisms

Recent studies have highlighted the potential of phenolic compounds, including 4-methylaminophenol sulfate (B86663), in the absorption of nitrogen dioxide (NO₂), a major air pollutant. acs.org Research conducted under typical flue gas conditions (50-150 ppm of NO₂) demonstrates that aqueous solutions containing small concentrations of 4-methylaminophenol sulfate can efficiently absorb NO₂. acs.org

The primary mechanism involves the reaction of the phenoxide ion (ArO⁻), formed from the deprotonation of the phenol (B47542), with NO₂. This reaction produces the nitrite (B80452) ion (NO₂⁻) and a phenoxyl radical (ArO•). acs.org

Reaction: NO₂ + ArO⁻ → NO₂⁻ + ArO• acs.org

The resulting phenoxyl radical can undergo further reactions with additional NO₂ molecules. acs.org Experiments have shown that with an initial NO₂ concentration of 50 ppm, a 2 mM solution of 4-methylaminophenol sulfate at pH 8 can achieve a high absorption efficiency. acs.org Notably, nitrite was identified as the sole reaction product in the scrubber solutions, with no nitrate (B79036) formation detected. acs.org The amine group appears not to be the primary reactive site under these conditions. acs.org

| Parameter | Value | Reference |

| Initial NO₂ Concentration | 50 ppm | acs.org |

| 4-Methylaminophenol Sulfate Concentration | 2 mM | acs.org |

| pH of Absorption Solution | 8 | acs.org |

| Primary Reaction Product | Nitrite (NO₂⁻) | acs.org |

| Observed Nitrate Formation | None | acs.org |

Environmental Degradation Pathways

The persistence of 4-Methyl-2-(methylamino)phenol in the environment is largely determined by its susceptibility to degradation through both oxidative and microbial processes.

In aqueous environments, this compound can be degraded through advanced oxidation processes (AOPs). For instance, the oxidation of its isomer, p-aminophenol (Metol), using a UV/H₂O₂ system is significantly influenced by factors such as pH, hydrogen peroxide concentration, and the initial substrate concentration. researchgate.net Such processes are effective in reducing the toxicity of aminophenol solutions. researchgate.net The phenolic group can be oxidized to form quinones, while the compound can also undergo electrophilic aromatic substitution reactions like nitration and sulfonation. smolecule.com

The rate of photocatalytic degradation of substituted phenols is influenced by the nature and position of the substituent groups. For example, studies on chloromethylphenols and chloronitrophenols indicate that the ring-deactivating characteristics of groups like the nitro group can slow down the degradation rate compared to ring-activating groups. capes.gov.br

Microbial degradation is a key pathway for the removal of phenolic compounds from soil and water. Bacterial strains isolated from activated sludge have been shown to metabolize substituted phenols. nih.gov For example, certain Gram-negative bacteria can degrade 4-chloro-2-methylphenol (B52076) via a modified ortho-cleavage pathway. nih.gov Generally, the aerobic biodegradation of phenol is initiated by hydroxylation to form catechol, which is then processed through either ortho- or meta-cleavage pathways. researchgate.net Microbial consortia, such as Pseudomonas spp., are known to be capable of degrading phenolic compounds. The specific degradation pathway and efficiency for this compound would depend on the specific microbial communities present and environmental conditions.

Oxidative Degradation Kinetics in Aquatic and Atmospheric Environments

Sorption and Transport Behavior in Environmental Matrices

The mobility of this compound in the environment is governed by its sorption to soil and sediment particles. Due to its water solubility, it is expected to be mobile in the environment, potentially spreading in water systems. thermofisher.com The sorption of compounds with similar functional groups, such as the methylamine (B109427) group, is influenced by soil properties like soil organic carbon (SOC) content and pH. researchgate.net The presence of dissolved organic carbon (DOC) from sources like manure can reduce the adsorption of some organic compounds to soil, potentially facilitating their transport. researchgate.net The cationic nature of the protonated amine group at environmental pH levels can lead to cation exchange as a significant retention mechanism in soils containing clays (B1170129) like smectite. researchgate.net

Aquatic Ecotoxicity Assessment Methodologies

The assessment of aquatic ecotoxicity for this compound, often in its sulfate salt form, is critical due to its classification as very toxic to aquatic life with long-lasting effects. thermofisher.comcarlroth.comtcichemicals.com Methodologies for this assessment typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). These assessments involve determining the substance's effects on various aquatic organisms representing different trophic levels.

Standard tests include:

Acute toxicity tests on fish (e.g., OECD Test Guideline 203), aquatic invertebrates like Daphnia sp. (e.g., OECD TG 202), and algae (e.g., OECD TG 201).

Chronic toxicity tests to evaluate long-term impacts on survival, growth, and reproduction.

These tests establish key toxicological endpoints such as the LC₅₀ (lethal concentration for 50% of the test population), EC₅₀ (effective concentration for 50% of the population), and NOEC (No-Observed-Effect-Concentration). The compound's classification is based on these derived values. industrialchemicals.gov.au

Analytical Methods for Environmental Monitoring of this compound

Accurate monitoring of this compound in environmental samples is essential for assessing its distribution and impact. Various analytical techniques are employed for its detection and quantification.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a common method for analyzing phenols in water samples. Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance sensitivity and selectivity. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and semi-volatile phenols in complex matrices like ambient air. matec-conferences.org Automatic thermal desorption (TD) can be used as a pre-concentration step, offering high sensitivity at trace levels (ppt range). matec-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying trace levels of emerging contaminants and their degradation products in water. researcher.lifeshimadzu.com It offers high selectivity and sensitivity, particularly when combined with solid-phase extraction (SPE) for sample preparation. unizar.es

| Analytical Technique | Matrix | Detection Method | Key Features | Reference |

| HPLC | Water | UV Detection | Often requires pre-column derivatization for enhanced sensitivity. | scirp.org |

| TD-GC/MS | Air | Mass Spectrometry | Automated, high sensitivity (ppt range), and selective for volatile/semi-volatile phenols. | matec-conferences.org |

| LC-MS/MS | Water | Tandem Mass Spectrometry | High selectivity and sensitivity for trace contaminants and degradation products; often paired with SPE. | researcher.lifeshimadzu.comunizar.es |

Future Research Directions and Translational Potential

Rational Design and Synthesis of Next-Generation Derivatives

The future development of compounds based on 4-Methyl-2-(methylamino)phenol will heavily rely on the rational design and synthesis of next-generation derivatives with tailored properties. This approach moves beyond serendipitous discovery to a more targeted strategy, utilizing computational chemistry and a deep understanding of structure-activity relationships (SAR). The core structure of this compound serves as a valuable building block for more complex molecules. atomfair.com

Future research will likely focus on several key areas of modification:

Ring Substitutions: Introducing various functional groups onto the aromatic ring can significantly alter the electronic properties, solubility, and steric profile of the molecule. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the compound's redox potential, which is crucial for applications in materials science and as a chemical intermediate.